While resources like PubChem [] and ChemicalBook [] provide general information on the compound, including its structure, properties, and safety data, they lack specific details about its use in research. Additionally, searching for relevant scientific articles using databases like Google Scholar or ScienceDirect yielded no significant results.
Given the presence of various functional groups like bromine, fluorine, and iodine, 4-bromo-2,6-difluoroiodobenzene could potentially be explored in various research areas:
4-Bromo-2,6-difluoroiodobenzene is a halogenated aromatic compound with the chemical formula C₆H₂BrF₂I. It features a bromine atom at the para position and two fluorine atoms at the ortho positions relative to an iodine substituent. This unique arrangement of halogen atoms contributes to its distinct chemical properties and reactivity. The compound is classified as a member of the iodobenzene family and is notable for its potential applications in organic synthesis and materials science.
Several synthetic routes exist for producing 4-bromo-2,6-difluoroiodobenzene:
4-Bromo-2,6-difluoroiodobenzene serves various applications in chemical synthesis and materials science:
Interaction studies involving 4-bromo-2,6-difluoroiodobenzene focus primarily on its reactivity with nucleophiles and electrophiles. Research indicates that the presence of multiple halogens enhances its reactivity profile compared to non-halogenated analogs. This property is particularly useful in developing new synthetic methodologies and understanding reaction mechanisms.
4-Bromo-2,6-difluoroiodobenzene shares structural similarities with several other halogenated compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
4-Bromo-2,6-difluoroaniline | C₆H₄BrF₂N | Contains an amine group; used in azo dye synthesis |
1-Bromo-3,5-difluorobenzene | C₆H₄BrF₂ | A simpler structure; less reactive than 4-bromo-2,6-difluoroiodobenzene |
4-Iodo-2,6-difluorobenzene | C₆H₄F₂I | Lacks bromine; exhibits different reactivity patterns |
4-Fluoro-2,6-dibromobenzene | C₆H₄Br₂F | Contains two bromines; different electronic properties |
The unique combination of bromine and iodine in 4-bromo-2,6-difluoroiodobenzene enhances its reactivity compared to these similar compounds, making it particularly valuable in synthetic applications. Its ability to participate in diverse
Irritant